molecular formula C10H20N2O2S B7508745 1-Pyrrolidin-1-ylsulfonylazepane

1-Pyrrolidin-1-ylsulfonylazepane

Cat. No.: B7508745
M. Wt: 232.35 g/mol
InChI Key: MTJRIKOJODUNNC-UHFFFAOYSA-N
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Description

1-Pyrrolidin-1-ylsulfonylazepane is a heterocyclic compound that features a seven-membered azepane ring fused with a pyrrolidine ring through a sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrrolidin-1-ylsulfonylazepane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of azepane derivatives with pyrrolidine sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired compound after purification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Pyrrolidin-1-ylsulfonylazepane undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the azepane ring, leading to the formation of reduced azepane derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce various reduced azepane compounds .

Scientific Research Applications

1-Pyrrolidin-1-ylsulfonylazepane has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Medicine: Research into its potential as a therapeutic agent for various diseases, including cancer and neurological disorders, is ongoing.

    Industry: It finds applications in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Pyrrolidin-1-ylsulfonylazepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites or receptor binding pockets, leading to inhibition or modulation of biological activity. The azepane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    Pyrrolidine: A five-membered nitrogen-containing ring that serves as a precursor for many bioactive compounds.

    Azepane: A seven-membered nitrogen-containing ring with applications in medicinal chemistry.

    Sulfonyl Derivatives: Compounds containing the sulfonyl group, known for their role in enzyme inhibition and drug design.

Uniqueness: 1-Pyrrolidin-1-ylsulfonylazepane stands out due to its combined structural features of pyrrolidine, azepane, and sulfonyl groups. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

1-pyrrolidin-1-ylsulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2S/c13-15(14,12-9-5-6-10-12)11-7-3-1-2-4-8-11/h1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJRIKOJODUNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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